REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[CH:4]=[N:5][C:6]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[CH:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:15].C(N(C(C)C)C(C)C)C.[F:31][C:32]([F:50])([F:49])[C:33]1[CH:34]=[C:35]([C:43]([CH3:48])([CH3:47])[C:44](Cl)=[O:45])[CH:36]=[C:37]([C:39]([F:42])([F:41])[F:40])[CH:38]=1.C(=O)(O)[O-].[Na+]>ClCCl>[F:31][C:32]([F:50])([F:49])[C:33]1[CH:34]=[C:35]([C:43]([CH3:48])([CH3:47])[C:44]([N:2]([CH3:1])[C:3]2[CH:4]=[N:5][C:6]([N:16]3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)=[CH:7][C:8]=2[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:15])=[O:45])[CH:36]=[C:37]([C:39]([F:42])([F:41])[F:40])[CH:38]=1 |f:3.4|
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Name
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methyl-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-amine
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Quantity
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1.46 g
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Type
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reactant
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Smiles
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CNC=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCOCC1
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Name
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|
Quantity
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1.32 mL
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Type
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reactant
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Smiles
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C(C)N(C(C)C)C(C)C
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)Cl)(C)C)(F)F
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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37.5 (± 2.5) °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature again
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (magnesium sulfate)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography
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Name
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|
Type
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product
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Smiles
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FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCOCC1)C)(C)C)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |